Product packaging for 3-Bromo-6-methyl-5-nitro-1H-indazole(Cat. No.:CAS No. 1000343-58-7)

3-Bromo-6-methyl-5-nitro-1H-indazole

Cat. No.: B1292585
CAS No.: 1000343-58-7
M. Wt: 256.06 g/mol
InChI Key: GIOGUISZUYCHAK-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Contemporary Chemical and Biological Research

Indazole and its derivatives are the subject of extensive research due to their broad and potent biological activities. pnrjournal.comnih.gov While the indazole nucleus is uncommon in natural products, synthetically derived indazole compounds have demonstrated significant pharmacological properties, leading to their prominent role in medicinal chemistry. nih.govaustinpublishinggroup.comnih.gov The diverse applications of these compounds span numerous therapeutic areas, including roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.govresearchgate.net

The indazole nucleus is widely recognized as a "privileged scaffold". nih.govresearchgate.netresearcher.life This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thus serving as a versatile template for drug discovery. The utility of the indazole scaffold is evidenced by its presence in numerous commercially available drugs and the fact that at least 43 indazole-based therapeutic agents are in clinical use or undergoing clinical trials. nih.govresearchgate.net Marketed drugs such as Pazopanib (B1684535), Axitinib, and Granisetron feature the indazole core, highlighting its success in treating conditions ranging from renal cell carcinoma to chemotherapy-induced nausea. pnrjournal.comnih.govresearchgate.net

Structural Characteristics of 3-Bromo-6-methyl-5-nitro-1H-indazole in Context of Substituted Indazoles

This compound is a multi-substituted derivative of the core indazole framework. Each substituent—a bromo group at position 3, a nitro group at position 5, and a methyl group at position 6—imparts distinct electronic and steric properties that define its chemical character and utility as a synthetic intermediate.

The bromo group at the C3 position is a key functional handle. Halogenated positions on heterocyclic rings are frequently exploited in cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of a wide variety of other functional groups and the construction of more complex molecules. The nitro group at the C5 position is a strong electron-withdrawing group. nih.gov Its presence significantly modulates the electronic properties of the indazole ring, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. Furthermore, the nitro group can be chemically reduced to an amino group, providing another strategic point for derivatization. acgpubs.org The methyl group at the C6 position can influence the molecule's solubility, lipophilicity, and steric profile, which can be important for its interaction with biological targets or for directing subsequent chemical reactions.

Properties of this compound
PropertyValue
CAS Number1000343-58-7
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol

Research Landscape and Rationale for Investigating this compound and its Derivatives

While extensive literature on the direct biological application of this compound is not prominent, its value is clearly established as a versatile chemical intermediate for the synthesis of pharmacologically active compounds. The rationale for its investigation lies in the strategic combination of a privileged scaffold with multiple points for chemical diversification.

Research on closely related structures underscores this potential. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and investigated for their promising antileishmanial activity. nih.gov Similarly, derivatives of 5-nitroindazole (B105863) have been explored for a wide range of applications, including as antichagasic agents and inhibitors of enzymes related to Alzheimer's disease. researchgate.netmdpi.comresearchgate.net Studies on other bromo-nitro substituted indazoles have shown their utility in creating molecules with activities such as corrosion inhibition. researchgate.net

The strategic placement of the bromo, methyl, and nitro groups makes this compound an ideal starting material for building libraries of novel compounds. Medicinal chemists can leverage the bromo and nitro groups to introduce diverse substituents, systematically modifying the molecule's structure to optimize its interaction with specific biological targets, such as protein kinases, which are a common target for indazole-based inhibitors. Therefore, the primary research interest in this compound is its role as a foundational block for the discovery of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3O2 B1292585 3-Bromo-6-methyl-5-nitro-1H-indazole CAS No. 1000343-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-methyl-5-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOGUISZUYCHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646664
Record name 3-Bromo-6-methyl-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-58-7
Record name 3-Bromo-6-methyl-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Chemical Reactivity of 3 Bromo 6 Methyl 5 Nitro 1h Indazole Derivatives

Reaction Pathways and Proposed Mechanisms for Functionalization

The functionalization of the 3-Bromo-6-methyl-5-nitro-1H-indazole scaffold can proceed through various mechanistic pathways, including radical reactions and nucleophilic substitutions, which are fundamental to creating more complex molecular architectures.

While this compound is already halogenated and nitrated, further functionalization or understanding its synthesis involves considering radical mechanisms. Generally, the halogenation of indazoles can proceed via radical pathways, particularly under conditions involving heat or light. youtube.com For instance, the bromination of 2H-indazoles with N-bromosuccinimide (NBS) can be initiated by the pyrolysis of NBS to generate a bromine radical. nih.gov This radical then reacts with the indazole substrate to form an intermediate radical, which is subsequently oxidized to a cationic species before proton transfer yields the final brominated product. nih.gov

Radical C3-nitration of 2H-indazoles has also been reported using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.it Quantum chemical calculations and control experiments support a plausible radical mechanism for this transformation. chim.it The synthesis of the target compound's precursor, 3-bromo-5-nitro-1H-indazole, is achieved by the direct bromination of 5-nitro-1H-indazole with a bromine solution in DMF, a process that may involve electrophilic aromatic substitution rather than a purely radical pathway, but highlights the reactivity of the C3 position. google.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic systems, especially those activated by electron-withdrawing groups like the nitro group present in this compound. The bromine atom at the C3 position, while not on the nitro-bearing benzene (B151609) ring, can be a potential leaving group in certain reactions, although SNAr reactions on the benzene portion of the indazole are more common. The nitro group strongly activates the ring towards nucleophilic attack.

Studies on related heterocyclic systems, such as 5-bromo-1,2,3-triazines, show that they readily undergo SNAr reactions with nucleophiles like phenols. acs.org The mechanism for such reactions can be either a classic stepwise process involving a Meisenheimer intermediate or a concerted pathway. acs.orgrsc.org For this compound, a nucleophile could potentially attack the carbon atom bearing the nitro group (C5) or the bromo group (C3). However, the electron-withdrawing nitro group primarily activates the benzenoid ring, making positions ortho and para to it susceptible to attack if a suitable leaving group were present. In cyclization reactions, an appended nucleophilic side chain could attack the activated ring to form a new fused ring system. The precise mechanism, whether stepwise or concerted, would depend on the nature of the nucleophile, the solvent, and other reaction conditions. rsc.org

Regioselectivity in Indazole Alkylation and Functionalization

Alkylation of the indazole core is a critical transformation, as the biological activity of indazole derivatives often depends on the substituent at the N1 or N2 position. beilstein-journals.orgnih.gov The reaction typically yields a mixture of N1- and N2-alkylated products, and achieving regioselectivity is a significant synthetic challenge. beilstein-journals.orgnih.govresearchgate.net

The outcome of indazole alkylation is governed by a combination of electronic effects, steric hindrance, and reaction conditions such as the base, solvent, and alkylating agent used. nih.gov The indazole anion, formed upon deprotonation, can be alkylated at either nitrogen. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov

Table 1: Factors Influencing N-Alkylation Regioselectivity in Indazoles

Factor Preference for N1-Alkylation Preference for N2-Alkylation Source(s)
Control Thermodynamic Kinetic nih.govconnectjournals.comd-nb.info
Base/Solvent NaH in THF often favors N1 Mitsunobu conditions (DEAD, PPh3) often favor N2 nih.govd-nb.info
Substituents Bulky C3 substituents can favor N1 due to sterics Electron-withdrawing groups at C7 strongly favor N2 nih.govwuxibiology.comd-nb.info

The substituents on the indazole ring play a crucial role in directing the regioselectivity of alkylation. For this compound, the bromo group at C3 introduces steric bulk, which generally disfavors alkylation at the adjacent N2 position, thereby promoting N1 substitution. wuxibiology.com However, electronic effects are also significant. The electron-withdrawing nitro group at C5 and the electron-donating methyl group at C6 modify the electron distribution in the ring.

Studies on substituted indazoles have shown that electron-withdrawing groups, particularly at the C7 position, lead to excellent N2-regioselectivity. nih.gov While the nitro group in the target molecule is at C5, its strong electron-withdrawing nature will influence the nucleophilicity of both N1 and N2. The interplay between the steric hindrance from the C3-bromo group and the electronic effects of the C5-nitro and C6-methyl groups will ultimately determine the N1/N2 product ratio under specific reaction conditions. For example, using NaH in THF, a condition that often favors N1 products, might be particularly effective for this substrate due to the C3-bromo group. nih.govd-nb.info

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound derivatives is determined by a network of intermolecular interactions. Crystal structure analyses of closely related compounds, such as 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one and 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, provide a model for the expected interactions. researchgate.netnih.gov

The indazole ring system is nearly planar. nih.govnih.gov The nitro group is often nearly coplanar with the fused ring, which facilitates resonance effects. nih.govnih.gov The crystal packing is typically stabilized by a combination of hydrogen bonds, halogen bonds, and π–π stacking interactions. In N-H containing indazoles, the N-H group acts as a hydrogen bond donor, often forming bonds with the nitro group's oxygen atoms or the N2 atom of an adjacent molecule. researchgate.net

Table 2: Summary of Potential Intermolecular Interactions

Interaction Type Donor Acceptor Significance Source(s)
Hydrogen Bond N1-H (in parent), C-H (alkyl/aryl) O (nitro), N2 (indazole), Cl Primary interaction stabilizing crystal packing. nih.govresearchgate.net
π–π Stacking Indazole Ring Indazole Ring Contributes to crystal stability through face-to-face stacking. researchgate.net

| Halogen Interaction | C-Br | π-system (ring), Br | Directional interactions that influence molecular assembly. | researchgate.netresearchgate.net |

Analysis of Hydrogen Bonding Networks

There is no available crystallographic data for this compound in the public domain. Consequently, a detailed analysis of its hydrogen bonding networks, including specific bond lengths, angles, and donor-acceptor patterns, cannot be provided. Theoretical calculations or future experimental studies would be required to elucidate these interactions.

Investigation of π-Stacking and Halogen Bonding

Similarly, without experimental structural data, a specific investigation into the π-stacking and halogen bonding interactions of this compound is not possible. The presence and geometry of such interactions are highly dependent on the crystal packing of the molecule, which remains undetermined. While the bromine atom suggests the potential for halogen bonding, and the aromatic indazole core indicates the possibility of π-stacking, no documented evidence or detailed analysis for this particular compound could be located.

Computational and Theoretical Studies on 3 Bromo 6 Methyl 5 Nitro 1h Indazole and Analogs

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, QSAR models have been instrumental in identifying the key structural features that govern their therapeutic effects.

Both 2D and 3D-QSAR models have been developed for various series of indazole analogs to guide the synthesis of new, more active compounds. researchgate.netnih.gov The development process typically involves compiling a dataset of indazole derivatives with experimentally determined biological activities, such as inhibitory concentrations (IC₅₀ or Kᵢ values). nih.govdistantreader.org These structures are then converted into 3D models and their energies are minimized. nih.gov

For 2D-QSAR, various molecular descriptors are calculated, including constitutional, topological, functional, and atom-centered fragments. aimspress.com Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build models that correlate these descriptors with activity. aimspress.com

In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), the 3D structures of the compounds are aligned, and steric and electrostatic fields are calculated around them. ijpsdronline.com These fields are then used as variables in a PLS analysis to generate a predictive model. ijpsdronline.comnih.gov The robustness and predictive power of these models are validated internally using techniques like leave-one-out cross-validation (q²) and externally using a test set of compounds not included in the model's training. ijpsdronline.comsemanticscholar.org For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors led to the development of statistically significant models that could guide the design of new potent molecules. nih.gov Similarly, QSAR models for 5-substituted indazole derivatives have been developed to optimize inhibitors for Glycogen synthase kinase-3 beta (GSK-3β). researchgate.net

QSAR models provide valuable insights into how specific structural attributes of indazole analogs, such as those present in 3-Bromo-6-methyl-5-nitro-1H-indazole, influence their biological efficacy. The models generate contour maps that visualize the regions where certain properties are favorable or unfavorable for activity. nih.gov

Steric Attributes : Steric field contour maps often indicate that bulky substituents are favored in some regions of the molecule for enhanced activity, while they may be detrimental in others.

Electrostatic Attributes : Electrostatic maps highlight areas where electropositive or electronegative groups can improve biological potency. For example, the presence of a nitro group, an electron-withdrawing feature, can significantly impact the electrostatic potential and interactions with a biological target. nih.gov

Hydrophobic Properties : Descriptors like the logarithm of the partition coefficient (SlogP) are often included in QSAR models, indicating the importance of hydrophobicity for membrane permeability or binding to hydrophobic pockets in a receptor. researchgate.net

A study on nitroimidazole derivatives demonstrated that a QSAR model could achieve a high correlation (r² = 0.86) between predicted and experimental activity, underscoring the predictive power of these models. nih.gov For indazole derivatives targeting the SAH/MTAN enzyme, QSAR models have successfully identified essential descriptors responsible for their inhibitory mechanisms. distantreader.org

QSAR Descriptor ClassSpecific Descriptor ExampleInfluence on Biological Efficacy of Indazole AnalogsReference
StericS_1278 (Steric field contribution)Indicates regions where bulky groups may enhance or decrease binding affinity. ijpsdronline.com
ElectrostaticE_307 (Electrostatic field contribution)Highlights areas where electron-donating or electron-withdrawing groups (like the nitro group) are favorable for activity. ijpsdronline.com
HydrophobicitySlogP (Log of Partition Coefficient)Correlates the compound's lipophilicity with its ability to cross cell membranes or bind to hydrophobic receptor pockets. researchgate.net
TopologicalT(O...S) (Topological distance between O and S atoms)Suggests that a minimum gap between specific heteroatoms is favorable for activity in certain series. aimspress.com

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ljmu.ac.uk It is widely used to understand how indazole derivatives, including this compound, interact with their biological targets at a molecular level.

Docking studies have been successfully applied to various indazole analogs to predict their binding affinities and interaction modes with a range of biological receptors, particularly kinases and enzymes, which are common targets in cancer therapy. nih.gov

For example, indazole scaffolds have been evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in angiogenesis. biotech-asia.org Docking simulations of newly designed indazole compounds into the ATP binding site of VEGFR-2 showed significant binding energies, comparable to or better than the native ligand. biotech-asia.org In another study, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were docked into the active site of FMS-like tyrosine kinase 3 (FLT3), revealing strong binding interactions that explain their inhibitory activity. nih.gov Indazole analogs have also been investigated as inhibitors for enzymes like β-ketoacyl-ACP synthase (KasA) in Mycobacterium tuberculosis, with docking studies showing stronger binding affinities for the designed molecules compared to standard inhibitors. ljmu.ac.ukresearchgate.net

Indazole Analog/ScaffoldBiological Target (PDB ID)Predicted Binding Energy (kcal/mol)Reference
Indazole-based HIF-1α inhibitor (Compd. 39)HIF-1αNot specified, but showed good binding efficiency nih.gov
3-Carboxamide Indazole DerivativesRenal Cancer-Related Protein (6FEW)-8.0 to -9.1 (for best compounds) nih.gov
Indazole Sulfonamide Analogsβ-ketoacyl-ACP Synthase (KasA)-35.9 to -44.05 researchgate.net
Indazole ScaffoldsVEGFR-2 Tyrosine Kinase (4AGD)up to -6.99 biotech-asia.org
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole (Compd. 8r)FLT3 Kinase (4RT7)Not specified, but showed key interactions nih.gov

A primary outcome of molecular docking is the identification of key amino acid residues within the receptor's binding pocket that interact with the ligand. These interactions, which include hydrogen bonds, π-π stacking, hydrophobic interactions, and halogen bonds, are critical for the stability of the ligand-receptor complex. nih.gov

In the case of FLT3 kinase, docking studies showed that the N-H of the indazole core forms a crucial hydrogen bond with the backbone of residue Cys694. nih.gov The fused ring system of the indazole analog was also found to form π-π interactions with Phe691 and Phe830. nih.gov For indazole analogs of serotonin (B10506) receptor agonists, a halogen-bonding interaction between the bromo-substituent and the backbone carbonyl oxygen of Phe234 was suggested as a potential reason for high potency. nih.govacs.org The presence of a bromine atom at the 3-position of the indazole ring in the title compound suggests that such halogen bonding could be a key interaction with its biological targets.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms and molecules. nih.govacs.org It is employed to calculate various molecular properties and reactivity descriptors for indazole derivatives.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311+, can determine the optimized molecular geometry, charge distribution, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govniscpr.res.in The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a particularly important parameter. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

Studies on novel indazole derivatives have used DFT to calculate HOMO-LUMO energy gaps, revealing that certain substitutions lead to greater stability. nih.gov The Molecular Electrostatic Potential (MEP) surface, also derived from DFT, helps predict sites for electrophilic and nucleophilic attack, providing insights into how the molecule will interact with other molecules. nih.gov Global reactivity parameters such as chemical hardness (η), softness (σ), and electronegativity (χ) can also be calculated from HOMO and LUMO energies to further characterize the molecule's reactivity. dergipark.org.tr For a molecule like this compound, the electron-withdrawing nitro group and the halogen bromo group would be expected to significantly influence these electronic properties, affecting its reactivity and potential biological interactions.

Indazole DerivativeE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Reference
1-Butyl-1H-indazole-3-carboxamide (8a)-5.698-0.7814.917 nih.gov
N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (8j)-5.918-1.2984.620 nih.gov
1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carboxamide (8s)-6.349-1.4284.921 nih.gov
4-Fluoro-1H-indazole-6.494-0.5635.931 dergipark.org.tr
4-Bromo-1H-indazole-6.408-0.8955.513 dergipark.org.tr

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are fundamental to its chemical reactivity and stability. A key aspect of this is the analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. researchgate.net

A large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. For heterocyclic compounds similar to indazoles, these energy gaps are typically in the range of 4 to 6 eV. For instance, studies on pyrazole-based amides have reported energy gaps between 4.93 to 5.07 eV. researchgate.net Density Functional Theory (DFT) calculations, often using the B3LYP functional, are commonly employed to compute these values and have shown good correlation with experimental data. researchgate.net The HOMO-LUMO gap is a crucial parameter for understanding the charge transfer characteristics within the molecule.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Heterocyclic Compounds
Compound ClassCalculated/Experimental MethodEnergy Gap (ΔE) in eVReference
DiindolocarbazolesDFT B3LYP/6-31G(d)~5.686 researchgate.net
Pyrazole Thiophene AmidesDFT4.93 - 5.07 researchgate.net
Functionalized Nitro CompoundsDFT0.93 - 3.47 researchgate.net

Electrostatic Potential Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.netmdpi.com The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface of a molecule.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound and its analogs, the most negative potentials are expected around the oxygen atoms of the nitro group and the nitrogen atoms of the indazole ring system, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. mdpi.com

Positive Regions (Blue/Green): These areas are electron-poor and are prone to nucleophilic attack. For the target compound, positive potentials would likely be found around the hydrogen atoms attached to the aromatic ring and the methyl group. mdpi.com

By analyzing the MEP map, researchers can predict how the molecule will interact with other molecules, including biological receptors or reactants. It provides a visual guide to the molecule's reactive sites for processes like addition or substitution reactions. researchgate.netyoutube.com

Evaluation of Reaction Mechanisms and Energy Barriers

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the transition states and intermediates along a reaction coordinate. youtube.com For indazole derivatives, studies have investigated reaction mechanisms such as addition reactions at the nitrogen atoms. For example, the reaction of 1H-indazoles with formaldehyde (B43269) has been studied computationally to determine whether substitution occurs at the N1 or N2 position. nih.gov

These studies involve calculating the potential energy surface for a proposed reaction pathway. The highest point on this pathway corresponds to the transition state, and the energy required to reach it from the reactants is the activation energy barrier. youtube.com A lower activation energy implies a faster reaction rate. Methods like Density Functional Theory (DFT) are used to model these pathways and calculate the energy barriers, helping to confirm or predict the most favorable reaction mechanism. nih.gov Such analyses are crucial for optimizing synthetic routes and understanding the chemical behavior of indazole analogs. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing detailed information about their conformational changes and interactions with their environment, such as a protein's active site.

Ligand Stability and Conformational Dynamics in Protein Active Sites

MD simulations are widely used to assess the stability of a ligand when bound to a protein. nih.govresearchgate.net In studies of related 3-chloro-6-nitro-1H-indazole derivatives targeting the Leishmania trypanothione (B104310) reductase (TryR) enzyme, MD simulations were performed to understand the stability of the ligand-protein complex. bg.ac.rs The results showed that the complex remained in a stable equilibrium, with only small structural deviations (root-mean-square deviation of ~1–3 Å) over the course of the simulation. nih.govresearchgate.net This indicates a stable binding mode.

These simulations also reveal the conformational dynamics of the ligand within the binding pocket. nih.gov The ability of a ligand to maintain a favorable, low-energy conformation while interacting with the active site is critical for its inhibitory activity. The dynamic analysis helps to identify the most populated and energetically favorable conformations, providing a deeper understanding of the binding event.

Analysis of Protein-Ligand Complex Dynamics

Beyond ligand stability, MD simulations allow for a detailed analysis of the interactions that maintain the protein-ligand complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov The simulations track the formation and breaking of these bonds over time, highlighting the key amino acid residues responsible for anchoring the ligand in the active site.

To quantify the binding affinity, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to the MD simulation snapshots. researchgate.net This technique calculates the binding free energy of the complex, providing a theoretical measure of binding strength. For the TryR-indazole analog complex, MM/GBSA calculations illustrated high stability, corroborating the potential of these compounds as effective inhibitors. nih.govresearchgate.net

Predictive Pharmacokinetic and Pharmacodynamic Profiling (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and pharmacodynamic properties. Computational models are used to estimate these properties based on the molecule's structure.

Indazole-based compounds are often developed as bioisosteres for indoles, and they frequently exhibit superior properties such as improved metabolic stability, oral bioavailability, and plasma clearance. nih.gov Predictive models can assess various parameters for this compound and its analogs:

Absorption: Predicting oral bioavailability and cell permeability (e.g., Caco-2).

Distribution: Estimating plasma protein binding and blood-brain barrier penetration.

Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes and predicting metabolic clearance rates. For instance, in silico studies on indazole analogs of tryptamines have been used to predict their clearance in human hepatic microsomes. nih.gov

Excretion: Forecasting the primary routes of elimination from the body.

Toxicity: Predicting potential cardiotoxicity (e.g., hERG channel inhibition), mutagenicity, and other adverse effects.

These computational predictions help prioritize which analogs should be synthesized and advanced to more resource-intensive experimental testing, thereby streamlining the drug development process.

Table 2: Summary of In Silico ADMET Profiling Parameters
ParameterDescriptionImportance in Drug Discovery
A bsorptionPrediction of oral bioavailability and intestinal absorption.Determines if a drug can be effectively administered orally.
D istributionPrediction of how a drug spreads through the body's tissues and fluids.Affects the drug's concentration at the target site.
M etabolismIdentification of metabolic pathways and prediction of clearance rates.Influences the drug's half-life and potential for drug-drug interactions.
E xcretionPrediction of how the drug and its metabolites are removed from the body.Determines the duration of action and dosing regimen.
T oxicityEarly prediction of potential adverse effects (e.g., cardiotoxicity, hepatotoxicity).Crucial for ensuring patient safety and avoiding late-stage failures.

Biological and Pharmacological Research on 3 Bromo 6 Methyl 5 Nitro 1h Indazole and Its Derivatives

Anticancer Activities and Mechanisms of Action

Indazole-containing compounds have emerged as a significant class of molecules in oncology, with several derivatives being developed as kinase inhibitors for cancer treatment. nih.gov The indazole scaffold is present in a variety of synthetic compounds demonstrating a wide range of antitumor activities. nih.govresearchgate.net Research into structurally similar compounds, such as 3-chloro-6-nitro-1H-indazole derivatives, has further highlighted the potential of this chemical class in developing anticancer agents. nih.gov

Inhibition of Kinase Enzymes (e.g., TTK, VEGFR-2)

A key mechanism behind the anticancer effects of indazole derivatives is their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

One of the most critical targets in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. nih.govnih.gov Inhibition of VEGFR-2 can disrupt the tumor's blood supply, thereby hindering its growth and metastasis. semanticscholar.org The indazole scaffold is a recognized feature in clinically used VEGFR-2 inhibitors. semanticscholar.org For instance, a 6-indazolyl triazole derivative was identified as a potent inhibitor of VEGFR-2 with an IC50 value of 0.56 μM. semanticscholar.org Further research led to the development of a fluorinated pyrazolo[3,4-d]pyrimidine derivative incorporating a 1,2,5-oxadiazole-2-oxide scaffold, which showed selective and potent inhibition against VEGFR-2 with an IC50 of 0.09 µM. nih.gov

The table below summarizes the inhibitory activity of selected indazole-based derivatives against VEGFR-2.

Compound ClassTargetIC50 Value
6-Indazolyl triazole derivativeVEGFR-20.56 µM
Fluorinated pyrazolo[3,4-d]pyrimidine derivative with 1,2,5-oxadiazole-2-oxide scaffoldVEGFR-20.09 µM

This table presents data on the inhibitory concentration (IC50) of specific indazole derivatives against the VEGFR-2 kinase, indicating their potential as anti-angiogenic agents.

Beyond VEGFR-2, other indazole derivatives have been shown to target different kinases involved in cancer progression. For example, certain derivatives act as inhibitors of fibroblast growth factor receptor (FGFR1) and epidermal growth factor receptor (EGFR), with some compounds showing IC50 values as low as 30.2 nM and 5.3 nM, respectively. nih.gov

Modulators of Cancer Cell Proliferation

By inhibiting key kinase signaling pathways, indazole derivatives effectively modulate the proliferation of cancer cells. The anti-angiogenic effect resulting from VEGFR-2 inhibition directly impacts tumor growth by limiting the necessary blood supply. nih.gov

Studies on various cancer cell lines have demonstrated the cytotoxic effects of indazole compounds. For example, newly synthesized 1-methyl-3-(pyridin-4-yl)-1H-indazole and 1-methyl-3-(pyridin-3-yl)-1H-indazole showed potent activity against the MDA-MB-231 breast cancer cell line. researchgate.net In another study, a nicotinamide (B372718) derivative, identified through virtual screening as a VEGFR-2 inhibitor, exhibited significant cytotoxic activity against HCT-116 colon cancer cells, induced apoptosis, and caused cell cycle arrest. nih.gov

Role as Lead Molecules in Oncology Drug Discovery

The potent and diverse biological activities of indazole derivatives make them valuable lead molecules in the discovery of new cancer drugs. nih.govdntb.gov.ua The indazole nucleus is a key component in several FDA-approved kinase inhibitors used to treat various cancers, such as pazopanib (B1684535) and axitinib. nih.govsemanticscholar.org The versatility of the indazole scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The development of compounds like 5-nitro-1H-indazole derivatives, which can be further modified, underscores the importance of this scaffold in generating novel anticancer candidates. semanticscholar.org The continued exploration of structure-activity relationships provides a rational basis for designing next-generation indazole-based therapeutics with improved efficacy.

Anti-Inflammatory Potential

In addition to their anticancer properties, indazole derivatives have been investigated for their anti-inflammatory effects. researchgate.net Inflammation is a complex biological response implicated in numerous diseases, and the development of new anti-inflammatory agents with better safety profiles remains a significant area of research. nih.govtandfonline.com Indazole and its derivatives have shown the ability to inhibit key mediators of the inflammatory process. nih.govresearchgate.net

Cyclooxygenase (COX) Enzyme Inhibition

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.comnih.gov There are two main isoforms, COX-1 and COX-2. nih.gov

Research has shown that indazole derivatives can inhibit COX-2. nih.govresearchgate.net In one study, various indazole compounds demonstrated a concentration-dependent inhibition of the COX-2 enzyme. nih.gov Molecular docking studies of other 1H-indazole analogs have further supported their potential as COX-2 inhibitors by showing significant binding to the enzyme's active site. researchgate.net The inhibition of COX-2, along with the suppression of pro-inflammatory cytokines like TNF-α and IL-1β, contributes significantly to the anti-inflammatory profile of these compounds. nih.gov

Structure-Activity Relationships for Anti-Inflammatory Effects

The anti-inflammatory activity of indazole derivatives is influenced by the nature and position of substituents on the indazole ring. Structure-activity relationship (SAR) studies aim to understand these influences to design more potent compounds.

For example, studies on 2H-indazole derivatives revealed that the introduction of specific substituents could enhance anti-inflammatory activity. mdpi.com Computational studies on 1H-indazole analogs identified that compounds containing difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups exhibited strong binding affinity for the COX-2 enzyme. researchgate.net The presence of a methylsulfonyl group is also a feature commonly found in selective COX-2 inhibitors, and indazole derivatives incorporating this group have been evaluated for their anti-inflammatory potential. mdpi.com These findings indicate that targeted modifications to the indazole scaffold can lead to the development of effective anti-inflammatory agents.

Antimicrobial and Antifungal Investigations

No research articles or data were found regarding the antimicrobial and antifungal properties of 3-Bromo-6-methyl-5-nitro-1H-indazole.

Antibacterial Activity Against Specific Pathogens

There is no available information or published studies on the antibacterial activity of this compound against any specific pathogens.

Antifungal and Antitubercular Efficacy

No data could be retrieved from the scientific literature concerning the antifungal or antitubercular efficacy of this compound.

Other Biological Activities and Therapeutic Potential

There is a lack of published research on other biological activities and the therapeutic potential of this compound.

HIV Protease Inhibition

No studies were found that investigated the potential of this compound or its derivatives as HIV protease inhibitors.

Estrogen Receptor Binding

There is no available research on the estrogen receptor binding affinity or activity of this compound.

Neuroprotective Effects

No scientific literature is available to suggest that this compound has been investigated for any neuroprotective effects.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on understanding the role of each substituent—the bromo group at position 3, the methyl group at position 6, and the nitro group at position 5—as well as the effects of introducing new functional groups at various positions on the indazole ring.

The biological activity of indazole derivatives is highly sensitive to the placement and electronic properties of their substituents. The existing groups on the this compound core each play a significant role, and modifications can lead to substantial changes in potency and selectivity.

The nitro group at the C-5 position is a common feature in many biologically active heterocyclic compounds, often contributing to their mechanism of action, particularly in antimicrobial and antiprotozoal agents. In a series of 5-nitroindazole (B105863) derivatives, the presence of this group is often essential for activity. Studies on related 5-nitroindazolinones have shown that substitutions at the N-1 and C-3 positions can modulate their trypanocidal activity. For instance, the introduction of hydrophilic fragments at the N-1 position of 2-benzyl-5-nitroindazolin-3-ones has been shown to enhance selectivity, suggesting that modifications at this site on the this compound scaffold could lead to improved therapeutic profiles. nih.gov

The methyl group at the C-6 position can influence the molecule's lipophilicity and steric profile. In studies of 3-chloro-6-nitro-1H-indazole derivatives, modifications at other positions led to compounds with significant antileishmanial activity. nih.gov The methyl group in the target scaffold could be explored for its steric and electronic contributions to binding affinity. Replacing it with other alkyl groups or electron-withdrawing/donating groups could fine-tune the compound's properties.

The table below summarizes general SAR findings for substituted 5-nitroindazoles based on related research, which can be extrapolated to the this compound scaffold.

Position of SubstitutionType of SubstituentImpact on Biological ActivityReference
N-1Hydrophilic fragments (e.g., ethyl acetate)Increased selectivity in antiprotozoal activity. nih.gov
N-1Alkyl or Aryl groupsModulates trypanocidal and antineoplastic activity. researchgate.netnih.gov
C-3Alkoxy or Hydroxy groupsCan confer trichomonacidal and antichagasic properties. researchgate.net
C-3Carboxamide (specific regiochemistry)Critical for inhibition of calcium influx. nih.gov
C-5Nitro groupOften essential for antiprotozoal and antimicrobial activity. nih.govacgpubs.org
C-6Ethoxy groupInvestigated in conjunction with N-1 substituents for antibacterial and antifungal activities. researchgate.net

The design of potent and selective inhibitors based on the indazole scaffold often involves strategies that enhance target engagement while minimizing off-target effects. For this compound and its derivatives, several design principles can be applied to improve their therapeutic potential.

One key strategy is scaffold hopping and bioisosteric replacement , where parts of the molecule are replaced with structurally different but functionally similar groups to improve properties like potency, selectivity, or metabolic stability. For instance, the indazole core itself can act as a bioisostere of the purine (B94841) ring in ATP, making it a suitable scaffold for designing protein kinase inhibitors. nih.gov The 5-aminoindazole (B92378) scaffold, a close relative of the 5-nitroindazole core, has been successfully used to create general kinase ligands. nih.gov This suggests that derivatives of this compound could be designed to target the ATP-binding site of specific kinases. The substituents at the C-3 and N-1 positions would be crucial for achieving selectivity, by extending into specific pockets of the target kinase.

Another important design principle is the introduction of functionalities that can form specific interactions with the biological target. This can include hydrogen bond donors and acceptors, or groups that can participate in hydrophobic or electrostatic interactions. For example, in the design of selective COX-2 inhibitors, a series of 2,3-di(het)arylated (aza)indazoles were synthesized to optimize interactions within the enzyme's active site. The strategic placement of sulfonamide or other polar groups can significantly enhance binding affinity and selectivity.

Furthermore, modulating physicochemical properties such as lipophilicity and aqueous solubility is a critical aspect of drug design. Highly lipophilic compounds often exhibit poor solubility and may have off-target toxicity. In the case of 2-benzyl-5-nitroindazolin-3-one derivatives, the introduction of hydrophilic substituents at N-1 led to improved selectivity against Leishmania amazonensis. nih.gov This principle could be applied to the this compound scaffold by introducing polar groups, for instance, through derivatization of the N-1 position, to enhance the pharmacokinetic profile and reduce non-specific cytotoxicity.

The following table outlines key design principles and their potential application to the this compound scaffold.

Design PrincipleApplication to this compoundDesired Outcome
Target-Specific Interactions Introduction of hydrogen bond donors/acceptors at N-1 or via C-3 substitution.Enhanced binding affinity and selectivity for the target protein (e.g., a specific kinase or enzyme).
Bioisosteric Replacement Replacing the C-3 bromo group with other functional groups (e.g., amides, sulfonamides) to mimic known binding motifs.Improved potency and altered selectivity profile.
Modulation of Physicochemical Properties Introduction of polar or ionizable groups at the N-1 position or on substituents at C-3.Increased aqueous solubility, improved pharmacokinetic properties, and reduced off-target toxicity.
Structure-Based Design Utilizing computational modeling to dock derivatives into the active site of a target to guide the design of substituents that optimize binding.Rational design of more potent and selective inhibitors.

Advanced Research Applications and Future Directions

3-Bromo-6-methyl-5-nitro-1H-indazole as a Synthetic Building Block

The strategic placement of reactive sites on the this compound molecule makes it a versatile precursor for the synthesis of more elaborate chemical structures. The bromine atom at the 3-position, the nitro group at the 5-position, and the reactive N-H of the indazole ring serve as key functionalization points.

The chemical architecture of this compound is well-suited for elaboration into more complex molecular frameworks. While direct synthetic applications of this specific compound are not extensively documented, the reactivity of closely related analogs, such as 3-iodo-6-methyl-5-nitro-1H-indazole, provides insight into its potential transformations.

Key potential reactions include:

Substitution: The bromine atom at the C3 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups like amines or thiols. This is a common strategy for building molecular diversity.

Reduction: The nitro group at the C5 position can be chemically reduced to form an amino group. This resultant amine is a critical intermediate for forming amides, sulfonamides, or for participating in coupling reactions to append new ring systems.

Oxidation: The methyl group at the C6 position could potentially undergo oxidation to yield an aldehyde or a carboxylic acid, offering further points for chemical modification.

These potential transformations highlight the compound's utility in generating libraries of derivatives for screening and lead optimization in drug discovery.

The indazole core itself is a key pharmacophore, and the functional groups of this compound facilitate its incorporation into a wide array of other heterocyclic systems. For instance, the synthesis of 6-bromo-1H-indazole-bearing 1,2,3-triazole analogues demonstrates how the indazole structure can be tethered to other heterocycles via click chemistry. researchgate.net The bromine atom can also participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which are powerful methods for creating carbon-carbon and carbon-heteroatom bonds, thereby fusing or linking the indazole ring to other aromatic or heterocyclic moieties. rsc.org The amino group, formed from the reduction of the nitro group, can be used as a handle to build fused ring systems, such as imidazoles or triazoles, onto the indazole backbone.

Rational Design and Synthesis of Next-Generation Indazole Analogs

Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties based on the structure and activity of known compounds. This compound serves as an excellent starting scaffold for such endeavors. The design of next-generation analogs would involve systematic modification of its functional groups to probe structure-activity relationships (SAR). nih.gov

Structural Feature Potential Modification Rationale for Design
3-Bromo Group Replacement with other halogens (Cl, F), alkynes, or small aromatic rings.To explore the role of halogen bonding, modulate electronic properties, and access different binding interactions with biological targets.
5-Nitro Group Reduction to an amine, conversion to amides/sulfonamides, or replacement with other electron-withdrawing groups.The nitro group can be a liability due to metabolic concerns; converting it to other groups can improve safety profiles while maintaining or enhancing activity.
6-Methyl Group Replacement with larger alkyl groups, halogens, or hydrogen.To fine-tune lipophilicity, metabolic stability, and steric interactions within a target's binding pocket.
1-H Position Alkylation or arylation.N-substitution is a common strategy to block metabolism, improve cell permeability, and explore additional binding vectors.

By methodically synthesizing and testing these new analogs, researchers can develop a comprehensive understanding of the SAR, leading to the identification of candidates with superior therapeutic potential.

Interdisciplinary Research Integrating Chemical Synthesis, Computational Chemistry, and Biological Evaluation

The future development of derivatives from this compound will greatly benefit from an interdisciplinary approach. This strategy combines the power of chemical synthesis with the predictive capabilities of computational chemistry and the empirical validation from biological testing. nih.govmdpi.com

The workflow typically involves:

Computational Modeling: Molecular docking studies are used to predict how designed analogs of this compound might bind to specific biological targets, such as protein kinases or microbial enzymes. mdpi.com These studies provide insights into potential binding modes and affinities, helping to prioritize which compounds to synthesize.

Chemical Synthesis: Guided by computational predictions, chemists synthesize the most promising derivatives.

Biological Evaluation: The synthesized compounds are then tested in vitro using biological assays to determine their actual activity against the intended target and their effect on cells. nih.gov

This iterative cycle, where computational predictions guide synthesis and biological results refine future computational models, accelerates the discovery of potent and selective therapeutic agents.

Exploration of Novel Biological Targets and Therapeutic Areas

The indazole heterocycle is a "privileged scaffold" known to interact with a wide range of biological targets. nih.govorientjchem.org Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. rsc.orgorientjchem.org The unique features of this compound make it a valuable platform for exploring these and new therapeutic applications.

Anticancer Activity: Many indazole-based compounds function as kinase inhibitors, a major class of anticancer drugs. rsc.org Derivatives of this compound could be screened against various cancer cell lines and kinase panels to identify new antiproliferative agents.

Antimicrobial and Antiparasitic Activity: Nitro-containing heterocycles are a known class of antimicrobial and antiparasitic agents. nih.gov The nitro group can be bioreduced in pathogens to generate reactive radicals that cause cellular damage. nih.gov This suggests that this compound derivatives could be promising leads for treating infectious diseases, including Chagas disease, leishmaniasis, and tuberculosis. nih.govresearchgate.net

Development of Sustainable Synthetic Methodologies for Indazole Derivatives

A key future direction for the synthesis of all indazole derivatives, including this compound, is the adoption of green and sustainable chemistry principles. benthamdirect.combohrium.com Traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive conditions. Modern approaches aim to mitigate this environmental impact.

Future synthetic strategies will likely focus on:

Eco-friendly Catalysts: Utilizing biodegradable and non-toxic catalysts, such as those derived from agro-waste like lemon peel powder, can replace heavy-metal catalysts. researchgate.net

Green Solvents: Replacing volatile organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or even water reduces pollution and health hazards. acs.org

Energy Efficiency: The use of microwave irradiation or ultrasound can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.netresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

By developing more sustainable methodologies, the chemical community can ensure that the production of valuable indazole-based compounds is both economically viable and environmentally responsible. benthamdirect.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-6-methyl-5-nitro-1H-indazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution or multi-step functionalization. For bromination, using bromine in acetic acid or DMF at 50–70°C for 6–12 hours achieves moderate yields (40–60%) but may require purification via column chromatography (CH₂Cl₂/MeOH) to remove unreacted starting materials or di-brominated byproducts . Nitration typically employs mixed HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration. Yield optimization requires strict temperature control and quenching with ice .

Q. How can spectroscopic and crystallographic techniques resolve ambiguities in structural characterization?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR with DEPT-135 to differentiate CH₃ (6-methyl) from aromatic protons. NOESY can confirm spatial proximity of bromo and nitro groups .
  • X-ray crystallography : Employ SHELXL for refinement (e.g., anisotropic displacement parameters for Br and NO₂ groups). If twinning occurs, SHELXD or TWINLAW in SHELXTL can resolve ambiguities .
  • Mass spectrometry : High-resolution ESI-MS with isotopic pattern matching confirms molecular weight (e.g., [M+H]⁺ at m/z 270.9854 for C₈H₆BrN₃O₂) .

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or THF. Stability tests (HPLC at 25°C/60% RH) show <5% degradation over 72 hours in DMSO. Avoid chloroform due to potential halogen exchange with Br .

Advanced Research Questions

Q. How do electronic effects of the bromo and nitro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group deactivates the indazole ring, making Suzuki-Miyaura coupling challenging. Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (100°C, 24h) for aryl boronic acid coupling at the 3-bromo position. Monitor regioselectivity via LC-MS to detect competing reactions at the 5-nitro site .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of PKA or CDK2 (PDB: 1ATP/1H1S). The nitro group’s electron-withdrawing effect may disrupt ATP-binding pockets. MD simulations (GROMACS) over 100 ns can assess binding stability .

Q. How to address discrepancies in biological activity data across cell lines?

  • Methodological Answer : Inconsistent IC₅₀ values (e.g., 10 µM in HeLa vs. 50 µM in MCF-7) may arise from differential expression of nitroreductases. Validate via siRNA knockdown or use isogenic cell lines. Include negative controls (e.g., 6-methyl-1H-indazole) to isolate substituent effects .

Q. What strategies mitigate crystallization challenges caused by nitro group disorder?

  • Methodological Answer : Co-crystallize with thiourea or resorcinol to stabilize the nitro group via hydrogen bonding. If disorder persists, refine using PART instructions in SHELXL and validate with R₁/Rw convergence <5% .

Q. How to design analogs to reduce metabolic instability without compromising activity?

  • Methodological Answer : Replace the nitro group with a trifluoromethylsulfonyl (CF₃SO₂) group to maintain electron-withdrawing effects while improving metabolic stability. Synthesize via SNAr with CF₃SO₂Cl in pyridine (80°C, 12h) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.